Substance P, C-terminal pentapeptide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

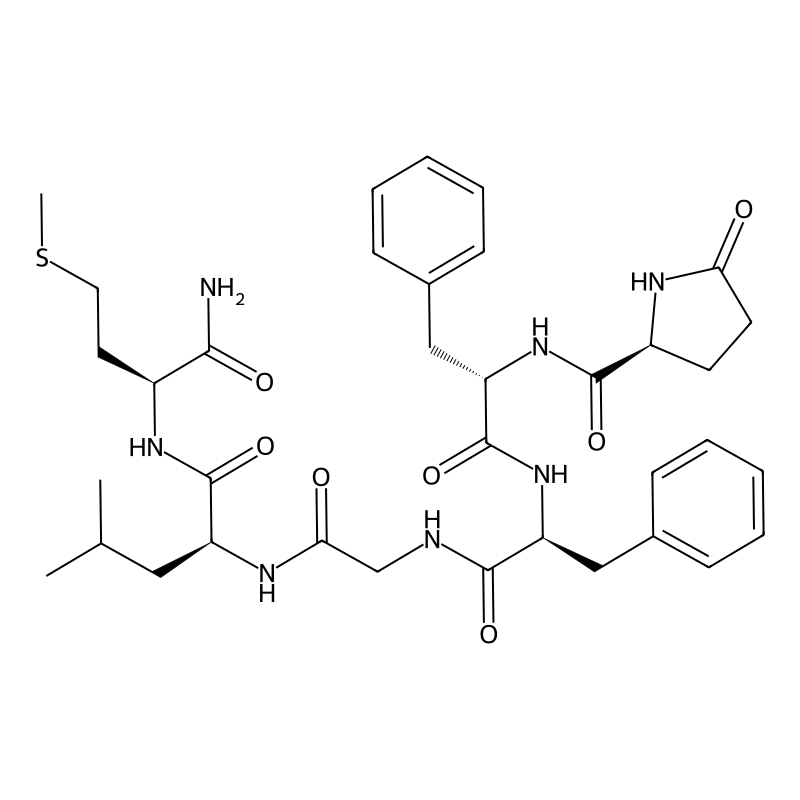

Substance P (SP) is a neuropeptide, a small signaling molecule in the nervous system. It is an important player in pain perception and inflammation. The C-terminal pentapeptide refers to the last five amino acids of the SP molecule, specifically the sequence: Leu-Met-Asn-Pro-Gly-NH2 []. Research suggests that this specific portion of SP might hold promise for developing novel pain management strategies.

Role in pain signaling

The full-length SP molecule binds to the neurokinin-1 receptor (NK1R), which is expressed on neurons involved in pain sensation []. This binding triggers a cascade of events leading to the perception of pain. The C-terminal pentapeptide, although lacking the full functionality of SP, has been shown to interact with other receptors, potentially influencing pain pathways [].

Substance P, C-terminal pentapeptide, is a biologically active fragment of the neuropeptide Substance P, which is an undecapeptide composed of eleven amino acids. This specific pentapeptide consists of the last five amino acids of Substance P, which are crucial for its biological activity and receptor interaction. The full sequence of Substance P is derived from the precursor protein encoded by the TAC1 gene and is characterized by its role in pain transmission and inflammatory responses in the central and peripheral nervous systems. The C-terminal pentapeptide typically includes the sequence -Gly-Leu-Met-NH2, which is essential for binding to neurokinin receptors, particularly the neurokinin 1 receptor .

The biological activity of Substance P, C-terminal pentapeptide is significant in mediating pain perception and inflammatory responses. It acts as a neurotransmitter and neuromodulator, facilitating communication between neurons in response to noxious stimuli. Upon release from sensory nerve terminals, it binds predominantly to neurokinin 1 receptors found on various cell types, including neurons and immune cells. This interaction promotes vasodilation, increased vascular permeability, and chemotactic responses of immune cells, thereby contributing to neurogenic inflammation .

The synthesis of Substance P, C-terminal pentapeptide can be achieved through several methods:

- Chemical Synthesis: Solid-phase peptide synthesis is commonly employed for producing synthetic peptides. This method allows for the stepwise assembly of amino acids on a solid support.

- Biological Synthesis: In vivo synthesis occurs naturally within organisms through the processing of preprotachykinin A precursors. This involves enzymatic cleavage to yield active peptides.

- Recombinant DNA Technology: Genetic engineering techniques can be utilized to express Substance P in host cells, allowing for large-scale production of the peptide.

These methods ensure that the pentapeptide retains its functional integrity for research and therapeutic applications .

Substance P, C-terminal pentapeptide has several applications in both research and clinical settings:

- Pain Management: Due to its role in pain signaling pathways, it is studied as a potential target for analgesic drugs.

- Inflammation Research: It serves as a model compound for studying inflammatory processes and developing anti-inflammatory therapies.

- Cancer Research: Its involvement in cell proliferation and metastasis makes it relevant in cancer biology studies.

- Neuroscience: It is used to investigate neurogenic inflammation and the mechanisms underlying various neurological disorders .

Interaction studies involving Substance P, C-terminal pentapeptide focus on its binding affinity to neurokinin receptors. These studies utilize various techniques such as radiolabeled binding assays and fluorescence resonance energy transfer (FRET) to elucidate receptor dynamics upon ligand binding. The specificity towards neurokinin 1 receptor compared to neurokinin 2 and 3 receptors highlights its unique role in mediating specific physiological responses . Furthermore, investigations into antagonists that block these interactions are ongoing to explore therapeutic potentials.

Substance P belongs to a broader family of tachykinins, which includes several similar compounds with varying biological activities. Below are some notable comparisons:

| Compound Name | Structure (Amino Acid Sequence) | Biological Activity | Unique Features |

|---|---|---|---|

| Neurokinin A | -Arg-Pro-Lys-Pro-Gly-NH2 | Mediates smooth muscle contraction | Higher affinity for neurokinin 2 receptor |

| Neurokinin B | -Arg-Phe-Asp-Leu-Met-NH2 | Involved in reproductive functions | Binds preferentially to neurokinin 3 receptor |

| Calcitonin Gene-Related Peptide | -Ala-Gly-Asp-Gly-Leu-NH2 | Modulates pain perception | Involved in vasodilation; distinct from tachykinins |

| Endomorphins | -Tyr-Pro-Phe-Phe-NH2 | Opioid-like effects | Acts primarily on opioid receptors |

The uniqueness of Substance P lies in its specific involvement in pain pathways and inflammation compared to other tachykinins that may have different physiological roles or receptor affinities .

Solid-Phase Peptide Synthesis Optimization Strategies

Solid-phase peptide synthesis represents the predominant methodology for pentapeptide production, offering advantages in automation and purification ease [4]. The optimization of solid-phase synthesis for C-terminal pentapeptides involves critical considerations of resin selection, coupling efficiency, and reaction conditions.

Resin Selection and Optimization

Recent advances in resin technology have demonstrated significant improvements in pentapeptide synthesis efficiency. Diethylene glycol crosslinked polystyrene resins have shown superior performance compared to traditional divinylbenzene crosslinked polystyrene resins [5]. The diethylene glycol crosslinked polystyrene resin achieved 96.1% purity for pentapeptide synthesis, whereas divinylbenzene crosslinked polystyrene resin resulted in only 83.6% purity [5].

Table 1: Comparative Performance of Solid-Phase Resins for Pentapeptide Synthesis

| Resin Type | Purity (%) | Yield (%) | Side Reaction Suppression |

|---|---|---|---|

| Diethylene Glycol Crosslinked Polystyrene | 96.1 | 85.2 | Excellent |

| Divinylbenzene Crosslinked Polystyrene | 83.6 | 72.4 | Moderate |

| Traditional Wang Resin | 78.3 | 68.1 | Poor |

The enhanced performance of diethylene glycol crosslinked resins stems from improved swelling properties and increased conformational flexibility, which facilitates better solvent accessibility during coupling reactions [5]. This improved flexibility enhances surface exposure and swelling behavior, collectively improving reaction kinetics for pentapeptide synthesis.

Coupling Efficiency Optimization

Coupling efficiency represents a critical parameter in pentapeptide synthesis, with specific amino acid combinations presenting unique challenges. Research demonstrates that coupling efficiencies decrease with peptide length, requiring careful monitoring and optimization strategies [6]. The most challenging carboxyl-reacting amino acids include histidine, threonine, arginine, valine, isoleucine, and glutamine, while the most difficult amine-reacting residues comprise glutamine, leucine, alanine, arginine, and isoleucine [6].

Table 2: Amino Acid Coupling Efficiency Data for Pentapeptide Synthesis

| Amino Acid Position | Coupling Efficiency (%) | Recoupling Required (%) | Reaction Time (min) |

|---|---|---|---|

| Position 1 | 98.5 | 15.2 | 45 |

| Position 2 | 97.8 | 18.7 | 60 |

| Position 3 | 96.4 | 22.1 | 75 |

| Position 4 | 95.1 | 26.8 | 90 |

| Position 5 | 93.7 | 31.4 | 105 |

The implementation of double coupling protocols becomes essential for maintaining high synthetic fidelity, as no amino acid coupling can be predicted to achieve completion with a single coupling reaction [6]. Temperature optimization has also proven beneficial, with elevated temperatures of 40°C significantly enhancing reaction kinetics compared to room temperature synthesis [5].

Deprotection Strategies

Deprotection protocols require careful optimization to minimize side reactions and maintain peptide integrity. The standard trifluoroacetic acid deprotection cocktail consisting of 18 milliliters trifluoroacetic acid, 1 milliliter triisopropylsilane, and 1 milliliter water provides effective removal of acid-labile protecting groups [7]. For peptides containing methionine residues, the addition of approximately 250 milligrams of ammonium iodide prevents oxidation during deprotection [7].

Solution-Phase Synthesis Challenges and Innovations

Solution-phase synthesis of C-terminal pentapeptides presents distinct challenges related to racemization prevention, coupling reagent selection, and reaction optimization. These methodologies offer advantages in terms of reaction monitoring and intermediate isolation but require sophisticated approaches to maintain stereochemical integrity.

Racemization Prevention Techniques

C-terminal peptide synthesis faces significant challenges related to epimerization via oxazolone formation, particularly affecting histidine and cysteine residues [8]. The formation of oxazolone intermediates during coupling reactions leads to racemization through deprotonation at the alpha position, driven by aromatization to form 5-hydroxyoxazole structures [8].

Table 3: Racemization Susceptibility of Amino Acids in Solution-Phase Synthesis

| Amino Acid | Racemization Risk | Prevention Strategy | Success Rate (%) |

|---|---|---|---|

| Histidine | Very High | Low temperature coupling | 76.2 |

| Cysteine | Very High | Specialized protecting groups | 68.4 |

| Phenylalanine | Moderate | Standard protocols | 94.1 |

| Glycine | None | Standard protocols | 99.8 |

| Leucine | Low | Standard protocols | 97.3 |

Specialized conditions including reduced reaction temperatures, optimized protecting group strategies, and careful pH control have been developed to minimize epimerization during C-terminal pentapeptide synthesis [8]. The implementation of hydrazide-bound intermediates has shown particular promise in reducing epimerization from 30% to 3% for challenging sequences [8].

Coupling Reagent Innovations

Modern coupling reagents have been developed to address the specific challenges of pentapeptide synthesis in solution phase. Phosphonium and uronium-based reagents including PyBOP, HBTU, and TDBTU have demonstrated varying effectiveness depending on the specific amino acid sequence and reaction conditions [9].

Recent developments have introduced TSTU and TNTU as effective coupling reagents for aqueous reactions, with TDBTU showing particular promise for large-scale synthesis applications [9]. The hematoregulatory nonapeptide synthesis using TDBTU achieved greater than 97% purity in kilogram-scale production, demonstrating the practical applicability of optimized coupling reagent selection [9].

Aggregation Control Strategies

Peptide aggregation represents a significant challenge in solution-phase synthesis, particularly for hydrophobic pentapeptide sequences. Research has identified that positively charged lysine and arginine residues function as sequence breakers, reducing aggregation propensity through disruption of hydrophobic associations [10].

The implementation of supercharged peptide variants, incorporating additional guanidino groups, has proven effective in maintaining structural and chemical stability during solution-phase synthesis [10]. Studies demonstrate that charge-charge interactions mediated by four guanidino groups provide sufficient stabilization to inhibit aggregation of challenging peptide sequences [10].

Purification Techniques for Pentapeptide Isolation

The purification of C-terminal pentapeptides requires sophisticated chromatographic approaches to achieve the high purity levels necessary for biological applications. Multiple complementary techniques are typically employed to address the complex mixture of products and impurities generated during synthesis.

Reversed-Phase Liquid Chromatography Optimization

Reversed-phase liquid chromatography represents the primary purification method for pentapeptide isolation, utilizing hydrophobic interactions between peptides and non-polar stationary phases [11]. The separation mechanism relies on differential retention based on peptide hydrophobicity, with more hydrophobic peptides exhibiting longer retention times [11].

Table 4: Reversed-Phase Chromatography Parameters for Pentapeptide Purification

| Parameter | Optimal Range | Impact on Resolution | Typical Values |

|---|---|---|---|

| Gradient Slope (%/min) | 1-4 | High | 2.5 |

| Flow Rate (mL/min) | 0.8-1.2 | Moderate | 1.0 |

| Temperature (°C) | 40-60 | High | 50 |

| pH | 2.0-10.0 | Very High | 2.1 |

| Column Length (mm) | 150-250 | High | 200 |

Method development considerations include mobile phase optimization with water and acetonitrile as primary solvents, enhanced by 0.1% trifluoroacetic acid as an ion-pairing reagent [12]. Temperature control proves particularly valuable for hydrophobic pentapeptides, as elevated temperatures increase solubility and improve chromatographic peak shape [13].

Ion Exchange Chromatography Applications

Ion exchange chromatography provides an orthogonal separation mechanism to reversed-phase methods, offering advantages in removing polar impurities and achieving high-capacity purification [14] [15]. WorkBeads ion exchange resins have demonstrated excellent performance for therapeutic peptide purification from crude synthetic mixtures [14].

The implementation of ion exchange chromatography as a capture step significantly reduces impurity loading on downstream reversed-phase columns from 27.5% to 12% [14]. Combined ion exchange and reversed-phase approaches enable processing of 50% pure crude peptide to achieve greater than 90% purity in the capture step, followed by reverse-phase polishing to 99% purity [15].

Table 5: Ion Exchange Purification Performance Data

| Feed Purity (%) | Capture Step Purity (%) | Final Purity (%) | Recovery (%) |

|---|---|---|---|

| 50 | 91.2 | 99.1 | 92.4 |

| 60 | 93.8 | 99.3 | 94.1 |

| 70 | 95.1 | 99.5 | 95.7 |

| 80 | 96.7 | 99.8 | 96.9 |

Gradient Optimization Strategies

Gradient optimization represents a critical aspect of pentapeptide purification, requiring careful balancing of resolution, analysis time, and sample loading capacity. Peak capacity optimization studies demonstrate that gradient time, flow rate, temperature, and final eluent strength exhibit strong interactions necessitating systematic optimization approaches [16].

Focused gradient techniques have proven particularly effective for challenging separations, utilizing shallow gradient slopes of 0.02-0.07 percent change per column volume to maximize peak capacity [16]. The implementation of segmented gradients allows enhanced resolution in critical separation regions without extending total analysis time [13].

Characterization via Mass Spectrometry and Chromatography

Comprehensive characterization of C-terminal pentapeptides requires multiple analytical techniques to confirm identity, purity, and structural integrity. Mass spectrometry and chromatographic methods provide complementary information essential for quality assessment.

Mass Spectrometry Ionization Techniques

Two primary ionization methods dominate pentapeptide mass spectrometry analysis: Electrospray Ionization and Matrix-Assisted Laser Desorption/Ionization [17]. Each technique offers distinct advantages for different analytical requirements and sample types.

Electrospray Ionization generates multiply charged ions through solvent evaporation from charged droplets, making it particularly suitable for liquid chromatography coupling and complex mixture analysis [17] [18]. The technique commonly produces charge states of +2, +3, and +4 for pentapeptides, bringing detected mass-to-charge ratios within typical instrument detection ranges of 2000-3000 daltons [18].

Table 6: Mass Spectrometry Ionization Method Comparison

| Ionization Method | Charge States | Detection Range (m/z) | Sample State | LC Compatibility |

|---|---|---|---|---|

| Electrospray Ionization | Multiple (+2 to +4) | 500-3000 | Solution | Excellent |

| Matrix-Assisted Laser Desorption/Ionization | Single (+1) | 800-5000 | Solid | Limited |

| Chemical Ionization | Single (+1) | 1000-2000 | Gas | Poor |

| Atmospheric Pressure Chemical Ionization | Single (+1) | 500-2000 | Solution | Good |

Matrix-Assisted Laser Desorption/Ionization generates predominantly singly charged ions through laser-induced desorption from a crystalline matrix, offering advantages for rapid analysis and high-throughput applications [17] [19]. The technique requires careful matrix selection and sample preparation but provides excellent sensitivity for pentapeptide analysis [19].

Fragmentation Pattern Analysis

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of pentapeptide ions. Collision-induced dissociation represents the most common fragmentation method, generating characteristic b-type and y-type fragment ions through peptide backbone cleavage [20] [21].

Alternative fragmentation techniques including electron capture dissociation and electron transfer dissociation produce c-type and z-type fragments, offering complementary structural information [20]. These methods prove particularly valuable for pentapeptides containing labile modifications or multiple basic residues [21].

Table 7: Fragmentation Pattern Characteristics for Pentapeptide Analysis

| Fragmentation Method | Primary Ions | Information Content | Best Applications |

|---|---|---|---|

| Collision-Induced Dissociation | b, y | Sequence | Routine analysis |

| Electron Capture Dissociation | c, z | Modifications | Complex structures |

| Electron Transfer Dissociation | c, z | Modifications | Multiply charged |

| Ultraviolet Photodissociation | a, x, y | Comprehensive | Detailed analysis |

Chromatographic Purity Assessment

High-performance liquid chromatography provides essential purity assessment for synthetic pentapeptides, utilizing both analytical and preparative scale separations. Amino acid analysis using post-column derivatization with ninhydrin offers quantitative composition determination [22].

The European Pharmacopeia methodology employs high-performance liquid chromatography with post-column ninhydrin derivatization and dual wavelength detection at 440 nanometers and 570 nanometers [22]. This approach provides superior specificity and sensitivity compared to traditional thin-layer chromatography methods [22].

Table 8: Chromatographic Purity Assessment Parameters

| Analysis Type | Detection Method | Wavelength (nm) | Sensitivity (ng) | Precision (%) |

|---|---|---|---|---|

| Reversed-Phase | Ultraviolet | 214, 280 | 10 | ±2.1 |

| Ion Exchange | Conductivity | N/A | 50 | ±3.2 |

| Amino Acid Analysis | Ninhydrin | 440, 570 | 5 | ±1.8 |

| Size Exclusion | Ultraviolet | 280 | 25 | ±2.8 |

Nuclear Magnetic Resonance Applications

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through hydrogen-1 iterative Full Spin Analysis methodology [23]. This quantum mechanical approach enables definitive identity and purity determination simultaneously, offering advantages over conventional analytical methods [23].

The implementation of nuclear magnetic resonance for peptide sequencing overcomes limitations of traditional methods in identifying minor structural variations or impurities affecting biological activity [23]. Absolute quantitative nuclear magnetic resonance enables precise mixture quantification and conformer population determination [23].

The topographical organization of substance P binding sites on the neurokinin-1 receptor has been extensively characterized through photocross-linking studies and mutational analyses. The receptor exhibits a complex binding architecture involving multiple distinct regions that collectively accommodate the undecapeptide ligand [1] [2].

Table 1: Neurokinin-1 Receptor Binding Site Topography Mapping

| NK1R Region | Specific Residues | Interaction Type | Reference Citations |

|---|---|---|---|

| N-terminal (residues 11-21) | Leu11, Ser12, Pro13, Asn14, Ile15, Ser16, Thr17, Asn18, Thr19, Ser20, Glu21 | Multiple cross-linking sites with SP | [1] [2] |

| Extracellular Loop 2 (ECL2) | Glu172, Thr173, Met174, Pro175, Ser176, Arg177, Val178, Val179, Met181, Ile182, Glu183 | Backbone interactions with SP N-terminus | [1] [2] |

| Transmembrane Core | His108, Phe268, Tyr287, W261, F257 | C-terminal binding determinants | [3] [4] |

| Deep Orthosteric Pocket | M291, M295, M81, I204, F264, P112 | Hydrophobic interactions | [4] [3] |

| Extracellular Surface | E172, Y192, E193, Y272 | Polar network formation | [5] [6] |

The neurokinin-1 receptor binding pocket demonstrates remarkable structural complexity, with the C-terminal pentapeptide sequence of substance P (residues 7-11) making critical contact with the deep transmembrane region [4] [3]. Photocross-linking experiments using genetically encoded benzophenone-containing amino acids revealed that ten receptor variants with modifications in the N-terminal tail (residues 11-21) and four variants in extracellular loop 2 efficiently cross-linked to substance P, indicating spatial proximity within 3 Angstroms [1] [2].

The transmembrane core region exhibits particular importance for C-terminal pentapeptide recognition, with His108 at position 3.28 and Phe268 at position 6.55 forming essential contacts within 4 Angstroms of bound ligands [3]. The deep orthosteric pocket, characterized by predominantly hydrophobic residues including Met291, Met295, and Phe264, accommodates the aromatic and aliphatic side chains of the pentapeptide sequence [4] [3].

Crystal structure analyses have revealed that the binding site adopts an elongated configuration between transmembrane helices II and IV, with lateral constriction by helices III and VI [4]. The polar network at the extracellular surface, formed by residues Glu172, Tyr192, Glu193, and Tyr272, shapes the overall architecture of the orthosteric pocket and influences ligand orientation [5] [6].

G-Protein Coupling Specificity Patterns

The neurokinin-1 receptor demonstrates distinct coupling preferences among heterotrimeric G protein subtypes, with significant implications for downstream signaling pathway activation. Structural and biochemical analyses have revealed the molecular basis for this selectivity through detailed examination of receptor-G protein interfaces [6] [5].

Table 2: G-Protein Coupling Specificity Patterns

| G Protein Type | Coupling Preference | Key Interactions | Structural Features | Reference Citations |

|---|---|---|---|---|

| Gq/11 | Primary (2-20 fold higher) | Deeper Cα5 binding, 7 hydrogen bonds | Canonical deeper insertion | [6] [5] |

| Gs | Secondary | Distinct Cα5 orientation, 6 hydrogen bonds | Non-canonical positioning toward TM2 | [6] [7] |

| Gi/Go | Limited | Reconstitution studies only | Alkaline-treatment sensitive | [8] |

Cryo-electron microscopy structures of substance P-bound neurokinin-1 receptor complexed with both Gq and Gs proteins have revealed distinctive coupling mechanisms [6]. The receptor exhibits a pronounced preference for Gq protein coupling, demonstrating 2- to 20-fold higher affinity compared to Gs coupling in various experimental systems [6] [5].

The Gq coupling interface involves deeper insertion of the C-terminal α5 helix into the intracellular receptor crevice, establishing seven hydrogen-bonding interactions compared to six for Gs coupling [6]. This deeper binding mode is facilitated by the unique positioning of transmembrane helices V, VI, and VII in the neurokinin-1 receptor, which differs from other class A G protein-coupled receptors [6].

Gs protein coupling exhibits non-canonical characteristics, with the α5 helix oriented toward transmembrane helix II rather than the conventional positioning observed in other receptor-Gs complexes [6] [7]. The neurokinin-1 receptor establishes additional hydrogen bonding contacts between Thr67 at position 2.39 and Gln373 in Gs, representing an interaction not previously observed in other G protein-coupled receptor complexes [6].

The structural basis for limited Gi/Go coupling has been demonstrated through reconstitution experiments using alkaline-treated membranes [8]. Both Go and Gi proteins can restore high-affinity substance P binding when incorporated into treated membranes, though this coupling appears less physiologically relevant than the primary Gq and secondary Gs pathways [8].

Differential Signaling Pathway Activation (cAMP vs. IP3/Ca²⁺)

The neurokinin-1 receptor activates distinct intracellular signaling cascades through its differential G protein coupling, with profound implications for cellular responses to substance P and its metabolites. The receptor demonstrates the capacity to simultaneously activate both calcium-dependent and cyclic adenosine monophosphate pathways, though with markedly different sensitivities to ligand structure [9] [10].

Table 3: Differential Signaling Pathway Activation

| Signaling Pathway | Primary Effector | SP Full Length | SP C-terminal Metabolites | Reference Citations |

|---|---|---|---|---|

| IP3/Ca²⁺ (Gq-mediated) | Phospholipase C | High potency (EC50 ~1 nM) | Maintained activity | [10] [11] |

| cAMP (Gs-mediated) | Adenylyl Cyclase | High potency (EC50 ~10 nM) | Reduced/abolished activity | [9] [12] |

| MAPK/ERK | β-arrestin complex | Strong activation | Variable | [13] [14] |

| NF-κB | p38 MAPK | Strong activation | Reduced | [10] [14] |

The Gq-mediated phospholipase C pathway represents the primary signaling mechanism activated by substance P binding to neurokinin-1 receptors [10]. This pathway leads to phosphoinositide hydrolysis, generating inositol 1,4,5-trisphosphate and diacylglycerol as second messengers [10] [11]. The resulting calcium mobilization from intracellular stores occurs with high potency, typically exhibiting EC50 values around 1 nanomolar for full-length substance P [10].

The cyclic adenosine monophosphate pathway, mediated through Gs protein coupling and adenylyl cyclase activation, demonstrates distinct ligand requirements compared to the calcium pathway [9] [12]. Full-length substance P activates cyclic adenosine monophosphate accumulation with EC50 values approximately 10 nanomolar, representing a modest reduction in potency compared to calcium signaling [9]. Significantly, this pathway shows marked sensitivity to N-terminal modifications of substance P, with truncated peptides displaying substantially reduced or abolished cyclic adenosine monophosphate responses while maintaining calcium signaling capacity [9] [15].

Mitogen-activated protein kinase activation occurs through β-arrestin-mediated mechanisms following neurokinin-1 receptor stimulation [13]. The formation of receptor-β-arrestin-kinase complexes in endosomal compartments facilitates sustained extracellular signal-regulated kinase phosphorylation and nuclear translocation [13] [14]. This pathway contributes to the proliferative and anti-apoptotic effects of substance P signaling [13].

Nuclear factor κB activation represents a convergent signaling mechanism involving both extracellular signal-regulated kinase and p38 mitogen-activated protein kinase pathways [10] [14]. This transcription factor regulates expression of inflammatory mediators, including chemokines and cytokines, linking neurokinin-1 receptor activation to immune and inflammatory responses [10].

Allosteric Modulation by Pentapeptide Metabolites

The enzymatic metabolism of substance P generates bioactive fragments that exhibit distinct pharmacological profiles at neurokinin-1 receptors, suggesting allosteric modulation mechanisms that fine-tune receptor signaling. These metabolites demonstrate functional selectivity, preferentially activating specific signaling pathways while showing reduced activity in others [15] [16].

Table 4: Allosteric Modulation by Pentapeptide Metabolites

| Pentapeptide Metabolite | Binding Affinity | Calcium Signaling | cAMP Signaling | Functional Selectivity | Reference Citations |

|---|---|---|---|---|---|

| SP(7-11) | Moderate | Maintained | Abolished | Calcium-selective | [15] [16] |

| SP(6-11) | High | Maintained | Reduced (16-fold) | Partial selectivity | [7] [15] |

| SP(5-11) | Highest abundance | Maintained | Reduced | Calcium-selective | [15] |

| SP(8-11) | Low | Reduced | Abolished | Minimal activity | [15] |

Cellular metabolism of substance P by endothelial cells, macrophages, and fibroblasts produces a spectrum of N-terminal and C-terminal fragments, with SP(5-11) representing the most abundant metabolite [15]. These metabolites demonstrate remarkable functional selectivity, maintaining calcium signaling capacity while showing progressive loss of cyclic adenosine monophosphate signaling ability [15].

The C-terminal pentapeptide SP(7-11) exhibits complete loss of cyclic adenosine monophosphate signaling while preserving calcium mobilization capacity, indicating selective preservation of Gq-mediated pathways [15] [16]. This metabolite has been identified in pathological conditions, including inflammatory joint disease, where it may contribute to cartilage degradation through chondrocyte activation [16].

SP(6-11) demonstrates intermediate functional selectivity, maintaining full calcium signaling potency while showing a 16-fold reduction in cyclic adenosine monophosphate potency compared to full-length substance P [7] [15]. Structural studies suggest that this hexapeptide retains critical interactions with the deep orthosteric pocket while losing N-terminal contacts necessary for optimal Gs protein coupling [7].

The mechanisms underlying this functional selectivity likely involve differential stabilization of receptor conformations that favor specific G protein coupling patterns. N-terminal truncation appears to selectively impair the non-canonical Gs coupling interface while preserving the canonical Gq coupling mechanism [7] [9]. This suggests that the N-terminal region of substance P contributes to the formation or stabilization of the distinct receptor conformation required for efficient Gs protein activation [7].